

Technical Support Center: Antibody Validation for Cyclophilin B

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Compound of Interest		
Compound Name:	cyclophilin B	
Cat. No.:	B1179943	Get Quote

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the validation of antibodies targeting **Cyclophilin B** (CypB) for various applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of Cyclophilin B in a Western Blot?

A1: **Cyclophilin B** is a 21 kDa protein, and a specific band for CypB is typically detected at approximately 20-25 kDa in a Western Blot.[1][2][3] The predicted molecular weight is around 23.7 kDa.[4]

Q2: What is the subcellular localization of **Cyclophilin B**?

A2: **Cyclophilin B** is primarily localized within the endoplasmic reticulum (ER).[3][5] It is associated with the secretory pathway and can also be found in the nucleus and secreted into biological fluids.[5][6]

Q3: Are there known cross-reactivity issues with other cyclophilin family members?

A3: Some commercially available **Cyclophilin B** antibodies have been specifically tested and show no cross-reactivity with Cyclophilin A.[2][6][7] However, it is always recommended to verify the specificity of a new antibody lot, for instance by using knockout-validated cell lines.

Q4: What are the key applications for which **Cyclophilin B** antibodies are validated?



A4: **Cyclophilin B** antibodies are commonly validated for use in Western Blot (WB), Immunohistochemistry (IHC), Immunocytochemistry/Immunofluorescence (ICC/IF), Immunoprecipitation (IP), and ELISA.[2][8]

Q5: Why is knockout (KO) validation important for Cyclophilin B antibodies?

A5: Knockout (KO) validation is the gold standard for confirming antibody specificity. By comparing the antibody's signal in a wild-type cell line with a cell line where the gene for **Cyclophilin B** (PPIB) has been knocked out, you can definitively demonstrate that the antibody recognizes the intended target. Several suppliers provide KO-validated antibodies for **Cyclophilin B**.[1][2]

Troubleshooting Guides Western Blot (WB)



Problem	Possible Cause	Suggested Solution
No Signal or Weak Signal	Insufficient protein loading.	Load at least 20-30 μg of total protein per lane. For low-abundance post-translationally modified forms, up to 100 μg may be necessary.
Primary antibody concentration too low.	Titrate the primary antibody concentration. Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:500, 1:1000, 1:2000).	
Inefficient protein transfer.	Verify transfer efficiency with Ponceau S staining. For smaller proteins like CypB (~21 kDa), consider using a smaller pore size membrane (0.2 µm) and optimizing transfer time and voltage to prevent over-transfer.	
Inactive secondary antibody or substrate.	Use a fresh dilution of the secondary antibody and ensure the ECL substrate is not expired and has been stored correctly.	_
High Background	Primary or secondary antibody concentration too high.	Decrease the antibody concentrations and/or reduce the incubation time.
Insufficient blocking.	Block the membrane for at least 1 hour at room temperature or overnight at 4°C using 5% non-fat dry milk or BSA in TBST.	



Inadequate washing.	Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations.	
Unexpected Bands	Protein degradation.	Use fresh samples and add protease inhibitors to the lysis buffer.
Non-specific antibody binding.	Use a knockout-validated antibody if available. Perform a secondary antibody-only control to check for non-specific binding of the secondary antibody.	
Post-translational modifications or protein isoforms.	Consult the literature for known modifications of Cyclophilin B that may alter its apparent molecular weight.	

Immunohistochemistry (IHC)



Problem	Possible Cause	Suggested Solution
No Staining	Inadequate antigen retrieval.	Optimize the antigen retrieval method (heat-induced or enzymatic). For CypB, heat-induced epitope retrieval (HIER) with citrate buffer (pH 6.0) is a common starting point.
Primary antibody not penetrating the tissue.	Ensure proper deparaffinization and rehydration. Use a permeabilization agent like Triton X-100 in your blocking and antibody dilution buffers.	
Low primary antibody concentration.	Perform a titration of the primary antibody to find the optimal concentration.	
High Background	Non-specific binding of primary or secondary antibodies.	Use a blocking solution containing normal serum from the same species as the secondary antibody.
Endogenous peroxidase activity (for HRP-based detection).	Quench endogenous peroxidase activity by incubating the slides in 3% H2O2 in methanol before blocking.	
Tissue drying out during staining.	Keep the tissue sections hydrated throughout the entire staining procedure.	-
Inappropriate Staining Pattern	Antibody recognizing a non- native epitope.	Ensure the fixation method is compatible with the antibody. Some antibodies may require specific fixation protocols.



Cross-reactivity with other proteins.

Use a well-validated antibody, preferably one with knockout validation data.

Experimental Protocols Western Blot Protocol for Cyclophilin B

- Sample Preparation:
 - Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA or Bradford assay.
 - Mix 20-30 μg of protein with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- SDS-PAGE:
 - Load samples onto a 12% polyacrylamide gel.
 - Run the gel at 100-120V until the dye front reaches the bottom.
- Protein Transfer:
 - $\circ~$ Transfer proteins to a 0.2 μm PVDF membrane at 100V for 60 minutes or using a semi-dry transfer system.
- Blocking:
 - Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1%
 Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate the membrane with the **Cyclophilin B** primary antibody diluted in blocking buffer (e.g., 1:1000 to 1:5000) overnight at 4°C with gentle agitation.[8]



- · Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- · Secondary Antibody Incubation:
 - Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000 to 1:10,000) for 1 hour at room temperature.[4]
- · Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

Immunohistochemistry (IHC) Protocol for Cyclophilin B

- · Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 minutes).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a microwave or water bath at 95-100°C for 10-20 minutes.
 - Allow slides to cool to room temperature.
- Peroxidase Blocking:
 - Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity.



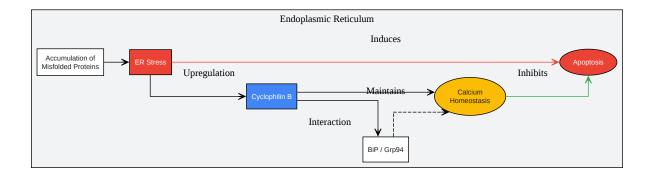
- Rinse with PBS.
- Blocking:
 - Block with 10% normal goat serum in PBS for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate with Cyclophilin B primary antibody diluted in blocking buffer (e.g., 1:300-1:1200) overnight at 4°C in a humidified chamber.[8]
- Washing:
 - Wash slides three times for 5 minutes each with PBS.
- Secondary Antibody Incubation:
 - Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
- Detection:
 - Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
 - Develop the signal with a DAB substrate solution.
 - Counterstain with hematoxylin.
- Dehydration and Mounting:
 - Dehydrate slides through a graded series of ethanol and clear in xylene.
 - Mount with a permanent mounting medium.

Signaling Pathways and Workflows Cyclophilin B in ER Stress and Calcium Homeostasis

Cyclophilin B plays a crucial role in the endoplasmic reticulum (ER) by assisting in protein folding. Under conditions of ER stress, such as the accumulation of misfolded proteins,



Cyclophilin B expression is upregulated. It interacts with other ER chaperones like BiP and Grp94 to protect cells from ER stress-induced apoptosis. This protective function is linked to its ability to help maintain calcium homeostasis within the ER.[9][10]



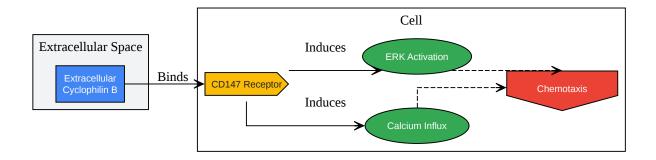
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Caption: Cyclophilin B's role in mitigating ER stress and preventing apoptosis.

Extracellular Cyclophilin B and CD147 Signaling

Extracellular **Cyclophilin B** can act as a ligand for the cell surface receptor CD147. This interaction initiates a signaling cascade that can lead to an influx of intracellular calcium and the activation of the ERK MAP kinase pathway. This signaling is implicated in cellular responses such as chemotaxis.[11][12][13]





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Caption: Extracellular Cyclophilin B signaling through the CD147 receptor.

Quantitative Data Summary Recommended Antibody Dilutions for Different Applications



Application	Antibody Type	Recommended Starting Dilution	Species Reactivity	Reference
Western Blot (WB)	Polyclonal (Rabbit)	1:1000 - 1:6000	Human, Mouse, Rat	[8]
Monoclonal (Mouse)	1 μg/mL	Human, Mouse, Rat	[2]	
Monoclonal (Rabbit)	1:1000	Human, Mouse, Rat	[1]	_
Immunohistoche mistry (IHC)	Polyclonal (Rabbit)	1:300 - 1:1200	Human, Mouse, Rat	[8]
Immunocytoche mistry (ICC/IF)	Monoclonal (Mouse)	8-25 μg/mL	Human	[2]
Polyclonal (Rabbit)	1:20 - 1:200	Human	[8]	
Immunoprecipitat	Polyclonal (Rabbit)	1-5 μg per 1 mg of lysate	Not specified	[14]

Note: The optimal dilution should be determined experimentally for each specific antibody and experimental condition.

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Troubleshooting & Optimization





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